Enantiomeric Purity: (3S) vs. (3R) Enantiomer and Racemic Mixture
The biological activity of chiral molecules is dependent on their absolute configuration. (3S)-3-Amino-3-cyclobutylpropanoic acid is the single, defined (S)-enantiomer (CAS No. 1260611-07-1) . Its procurement ensures a specific, stereospecific interaction with biological targets such as enzymes and receptors. In contrast, the racemic mixture (CAS No. 887584-53-4) is a 50/50 mixture of the (S) and (R) enantiomers [1]. Using the racemate in assays or synthesis introduces uncontrolled stereochemistry, potentially leading to ambiguous results, reduced potency, or unwanted off-target effects due to the presence of the less active or inactive enantiomer.
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | 100% (3S)-enantiomer (Chiral purity is vendor-specific; specification of ≥95% or ≥98% is typical) |
| Comparator Or Baseline | Racemic mixture: 50% (3S)-enantiomer and 50% (3R)-enantiomer |
| Quantified Difference | Absolute configuration is 100% defined vs. an undefined 1:1 mixture |
| Conditions | Standard chiral synthesis and procurement. The (3R) enantiomer is a distinct chemical entity, known as (3R)-3-amino-3-cyclobutylpropanoic acid. |
Why This Matters
Procuring the defined (3S) enantiomer is mandatory for obtaining interpretable and reproducible results in any stereospecific biological assay or asymmetric synthesis.
- [1] Chem-Space. 3-amino-3-cyclobutylpropanoic acid. CAS: 887584-53-4. View Source
